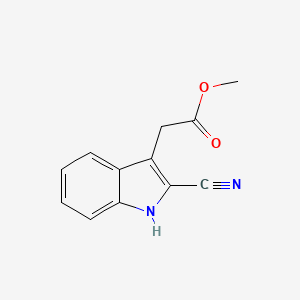

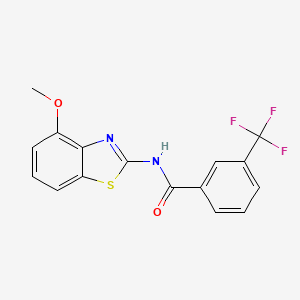

Methyl 2-(2-cyano-1H-indol-3-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

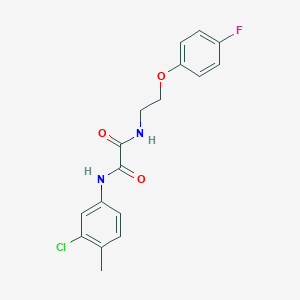

“Methyl 2-(2-cyano-1H-indol-3-yl)acetate” is a compound that belongs to the class of organic compounds known as indoles . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . This compound is an endogenous metabolite .

Molecular Structure Analysis

The molecular formula of “Methyl 2-(2-cyano-1H-indol-3-yl)acetate” is C12H10N2O2 . The molecular weight is 214.22 . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

“Methyl 2-(2-cyano-1H-indol-3-yl)acetate” has a molecular weight of 214.22 . It has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.776 mg/ml .Aplicaciones Científicas De Investigación

Chemical Reactivity and Derivatives

- Methyl and ethyl 2-cyano-2-(1-alkoxycarbonyl-1H-indol-3-yl)acetates are known for their unique reactions, particularly in the context of oxidation and nitration processes. For example, oxidation of these compounds under specific conditions leads to the formation of novel functionalized 2-hydroxyindolenines with a unique Z-configuration. This highlights the chemical versatility and reactivity of such compounds, making them valuable in synthetic organic chemistry (Morales-Ríos, Alvina Bucio-Vásquez, & Joseph-Nathan, 1993).

Inhibition of Corrosion

- Certain derivatives of methyl 2-(2-cyano-1H-indol-3-yl)acetate have been found to be effective in inhibiting the corrosion of steel. For instance, compounds like BT36 and BT43 show over 95% protection in preventing corrosion in hydrochloric acid solutions. This application is significant in industrial contexts where metal corrosion is a major issue (Missoum et al., 2013).

Formation of Arylaminoacetates

- Methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates, when reacted with aromatic amines, undergo regioselective addition. This leads to the production of methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates. Such reactions are essential in the synthesis of various organic compounds, demonstrating the practical utility of these substances in organic synthesis (Koz’minykh et al., 2006).

Synthesis of Heterocyclic Compounds

- Methyl 2-(2-cyano-1H-indol-3-yl)acetate derivatives have been used in the synthesis of diverse heterocyclic compounds. These synthesized compounds exhibit interesting biological activities, such as antimicrobial properties. This underscores the potential of these derivatives in pharmaceutical and medicinal chemistry (Attaby, Ramla, & Gouda, 2007).

Antimicrobial Activity

- Synthesis of compounds containing the methyl 2-(2-cyano-1H-indol-3-yl)acetate moiety has been explored for their antimicrobial properties. These novel compounds are evaluated for their efficacy against various microbial strains, indicating their potential use in the development of new antimicrobial agents (Muralikrishna et al., 2014).

Safety and Hazards

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

Mecanismo De Acción

Target of Action

Methyl 2-(2-cyano-1H-indol-3-yl)acetate is a derivative of indole, a significant heterocyclic system found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 2-(2-cyano-1H-indol-3-yl)acetate may interact with its targets, leading to changes that result in these biological effects.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their wide spectrum of biological activities

Result of Action

Methyl 2-(2-cyano-1H-indol-3-yl)acetate has been found in various plants and has been reported to have antitumor activity . This suggests that the compound may have molecular and cellular effects that inhibit tumor growth.

Propiedades

IUPAC Name |

methyl 2-(2-cyano-1H-indol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)6-9-8-4-2-3-5-10(8)14-11(9)7-13/h2-5,14H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDILVMPJPKEKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(NC2=CC=CC=C21)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-cyano-1H-indol-3-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2381891.png)

![N-(3-methoxypropyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2381892.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2381898.png)

![N-(2,4-difluorophenyl)-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2381909.png)